

An In-depth Technical Guide to the Chemical Properties of Dimethyl Methoxymalonate

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Compound of Interest

Compound Name: *Dimethyl methoxymalonate*

Cat. No.: *B1293964*

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Abstract: **Dimethyl methoxymalonate** (CAS No. 5018-30-4) is a versatile organic compound utilized as a reagent and building block in various chemical syntheses.^[1] Its unique structure, featuring a malonate framework with a methoxy group at the α -position, imparts specific reactivity that is valuable in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and a summary of its reactivity and safety considerations. All quantitative data are presented in structured tables for clarity and ease of comparison.

Chemical and Physical Properties

Dimethyl methoxymalonate is a clear, colorless to pale yellow liquid at room temperature with a mild odor.^{[1][2]} Its fundamental properties are summarized below.

Identifiers and General Properties

Property	Value	Reference
CAS Number	5018-30-4	[3][4][5]
Molecular Formula	C6H10O5	[1][3][4]
Molecular Weight	162.14 g/mol	[1][3][4]
Appearance	Clear, colorless to pale yellow liquid	[1][2]
Purity (Typical)	>95.0% (GC)	[2][6]

Physical and Thermodynamic Data

The physical and thermodynamic properties of **dimethyl methoxymalonate** are crucial for its handling, purification, and use in reactions.

Property	Value	Reference
Melting Point	11-12 °C	[1][3][7]
Boiling Point	96-97 °C @ 8.3 mmHg 110 °C @ 16 mmHg ~238-240 °C (estimated at atmospheric pressure)	[1][3][6]
Density	1.18 g/cm ³	[1][2][3]
Refractive Index	1.4225 - 1.4245	[1][3]
Flash Point	105 - 107 °C	[1][2][7]
pKa (Predicted)	13.05 ± 0.46	[1][7]
Standard Enthalpy of Formation (ΔfH°)	-794.27 kJ/mol	[1]
Critical Temperature	701.91 K (428.76 °C)	[1]
Critical Pressure	3415.86 kPa	[1]
Critical Volume	0.431 m ³ /kmol	[1]

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of **dimethyl methoxymalonate**.

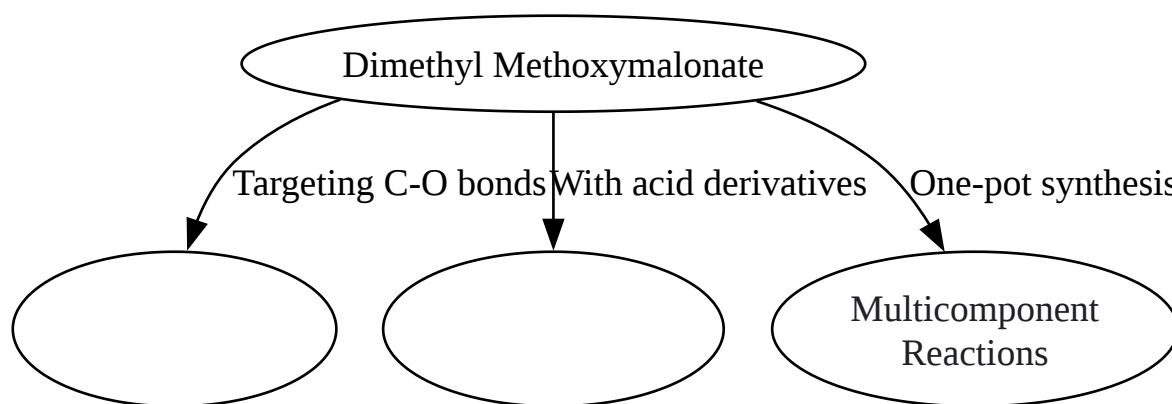
- Infrared (IR) Spectroscopy: IR spectra are available and can be used to identify the characteristic functional groups, such as the C=O stretch of the ester groups and the C-O stretches.[\[4\]](#)
- Mass Spectrometry (MS): Mass spectral data is available through various databases, providing information on the compound's molecular weight and fragmentation patterns.[\[4\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: While not detailed in the provided results, ^1H and ^{13}C NMR would be standard methods to confirm the structure, showing characteristic shifts for the methoxy and methyl ester protons and carbons.

Reactivity and Chemical Behavior

The chemical behavior of **dimethyl methoxymalonate** is defined by the interplay of its functional groups. The methoxy group at the α -position influences the acidity of the α -hydrogen, making it weakly acidic with a high predicted pKa of 13.05.[\[1\]](#) Its reactivity makes it a valuable intermediate in organic synthesis.

Key reactions include:

- Nucleophilic Substitution: The carbon atoms attached to the methoxy groups can be targeted by nucleophiles.[\[1\]](#)
- Condensation Reactions: It can react with other carboxylic acid derivatives to form larger, more complex molecules.[\[1\]](#)
- Multicomponent Reactions: **Dimethyl methoxymalonate** has been successfully used in one-pot multicomponent reactions with dialkyl acetylenedicarboxylates and N-nucleophiles to synthesize functionalized heterocyclic compounds like 2H-pyridinyl-2-butenedioates.[\[1\]](#)



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Experimental Protocols

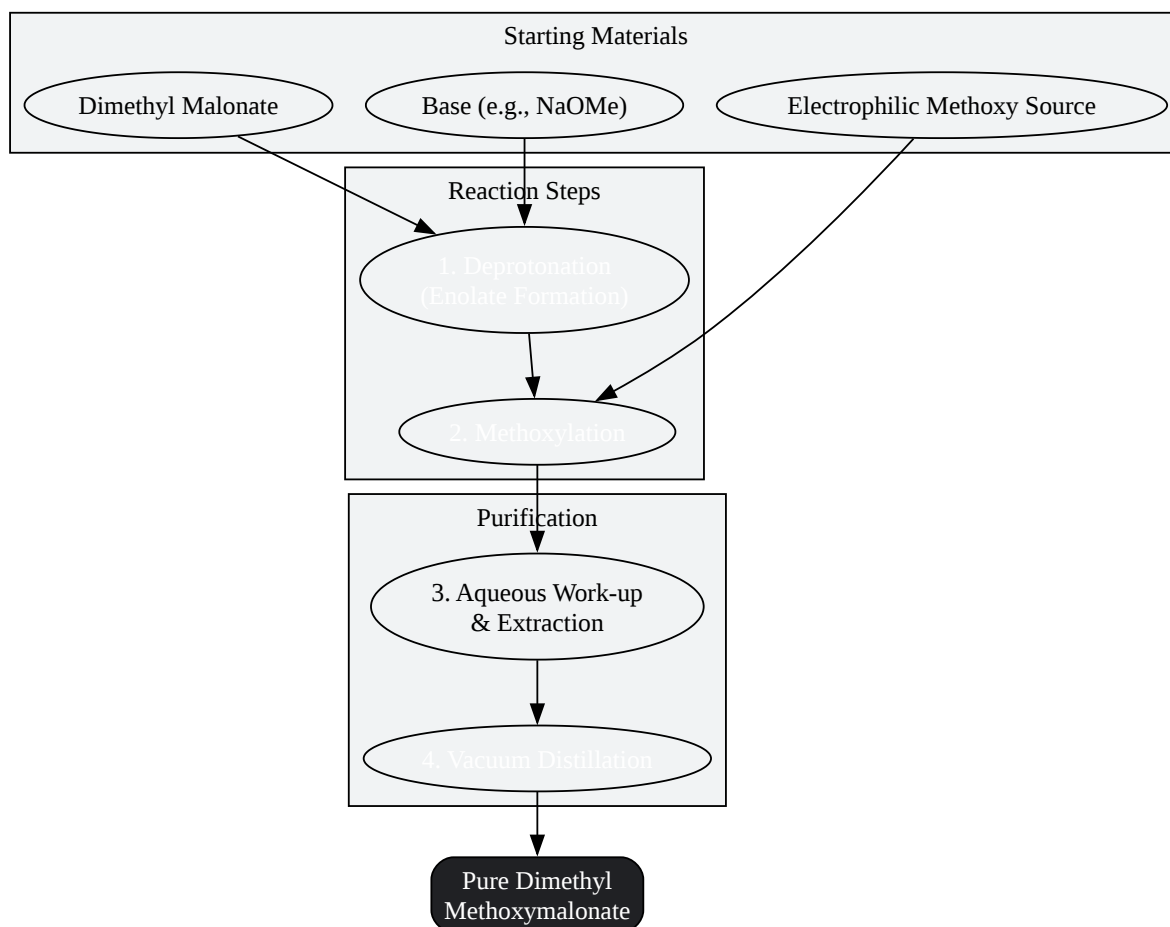
Detailed methodologies are critical for the successful synthesis, purification, and analysis of **dimethyl methoxymalonate** in a research setting.

Synthesis from Dimethyl Malonate

A common and established route to synthesize derivatives of dimethyl malonate involves the introduction of a functional group at the active methylene position.^[1] While a specific, detailed protocol for methoxylation was not found, a general procedure can be inferred from related syntheses, such as the chlorination of dimethyl malonate. The synthesis generally proceeds by generating an enolate from dimethyl malonate, which then reacts with an electrophilic methoxy source.

General Workflow:

- Deprotonation: Dimethyl malonate is treated with a suitable base (e.g., sodium methoxide) in an anhydrous solvent (e.g., methanol) to form the corresponding enolate.^[8]
- Methoxylation: The enolate is then reacted with an electrophilic methoxy source.
- Work-up: The reaction mixture is neutralized, and the product is extracted into an organic solvent.
- Purification: The crude product is purified, typically by vacuum distillation, to yield pure **dimethyl methoxymalonate**.^[1]



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Purification Protocol: Vacuum Distillation

Due to its relatively high boiling point at atmospheric pressure, purification is best achieved by vacuum distillation to prevent thermal decomposition.^[1]

- Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed.
- Distillation: Heat the crude **dimethyl methoxymalonate** under reduced pressure (e.g., 8-16 mmHg).^{[1][6]}
- Fraction Collection: Collect the fraction that distills at the appropriate temperature range (e.g., 96-97 °C at 8.3 mmHg or 110 °C at 16 mmHg).^{[1][6]}
- Storage: Store the purified liquid in a tightly sealed container in a cool, dark place.^{[2][6]}

Analytical Protocol: Gas Chromatography (GC)

The purity of **dimethyl methoxymalonate** is typically assessed using Gas Chromatography (GC).^{[2][6]}

- Sample Preparation: Prepare a dilute solution of the **dimethyl methoxymalonate** sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- GC System: Use a GC system equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5).
- Method Parameters:
 - Injector Temperature: ~250 °C
 - Detector Temperature: ~280 °C
 - Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 250 °C).
 - Carrier Gas: Helium or Nitrogen.
- Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample. The purity is determined by the area percentage of the main peak in the resulting chromatogram.

Safety and Handling

Dimethyl methoxymalonate requires careful handling due to its potential as an irritant.

- Hazard Statements: It is known to cause skin irritation (H315) and serious eye irritation (H319).[2][4][6] Some sources also indicate it may cause respiratory irritation (H335).[4][9]
- Precautionary Measures:
 - Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.[2]
 - Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[2][6]
 - Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2]
- Storage: Store in a cool, dark, and tightly closed container, away from incompatible materials such as oxidizing agents.[2]

In Case of Exposure:

- Skin Contact: Wash off with plenty of water. If irritation occurs, seek medical advice.[2][6]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2][4]

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